3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.282. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions in Derivatives
A study by Saeed et al. (2020) in the "New Journal of Chemistry" discusses the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives. This includes an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions, which are relevant to understanding the structural properties of such compounds (Saeed et al., 2020).
Synthesis and Biological Activities
Zhu et al. (2014) in "Chemical Research in Chinese Universities" describe the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. The study details the structures of these compounds and evaluates their insecticidal and fungicidal activities, demonstrating potential applications in pest control (Zhu et al., 2014).
Synthesis and Reactivity of Derivatives
Farag and Dawood (1997) in "Heteroatom Chemistry" report on the synthesis of versatile 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones. Their study explores the reactivity of these compounds with various nucleophiles, leading to a range of derivatives with potential pharmacological applications (Farag & Dawood, 1997).
Novel Polyheterocyclic Ring Systems
Abdel‐Latif et al. (2019) in "Polycyclic Aromatic Compounds" discuss the use of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for new polyheterocyclic ring systems. This study showcases the versatility of such compounds in synthesizing a range of derivatives with potential medicinal properties (Abdel‐Latif et al., 2019).
Antiproliferative and Apoptotic Pathway Activation
Raffa et al. (2019) in "Bioorganic chemistry" synthesized new derivatives that show potential in interfering with p53 pathways. The study focuses on the antiproliferative activity and mechanism of action of these compounds, particularly in cancer research (Raffa et al., 2019).
Insecticidal and Fungicidal Activities
Zhang et al. (2019) in the "Chinese Journal of Organic Chemistry" synthesized a series of compounds with notable insecticidal and fungicidal activities. This demonstrates the potential of these compounds in agricultural applications (Zhang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets . These include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been shown to inhibit the activity of AchE, affecting normal nerve pulse transmission .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . They have been reported to influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .
Result of Action
Related compounds have been reported to cause changes in cellular components due to increased oxidative stress .
Properties
IUPAC Name |
3-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-15-3-1-2-14(10-15)18(23)20-8-9-22-17(13-6-7-13)11-16(21-22)12-4-5-12/h1-3,10-13H,4-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNIPPRQNUBRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)Br)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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